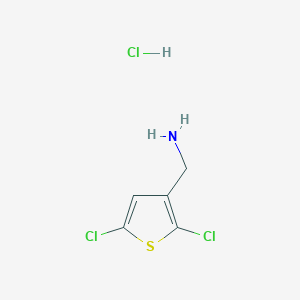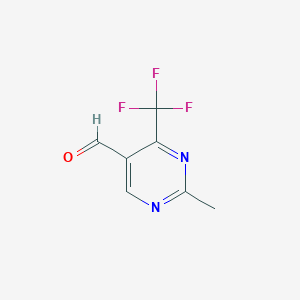
4-(乙氧基甲基)哌啶-1-甲酰胺
描述
4-(Ethoxymethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethoxymethyl)piperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethyl)piperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶衍生物是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用,其衍生物存在于二十多种药物类别中 . 开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
抗癌应用
哌啶衍生物被用作抗癌剂 . 从天然草药中分离出的几种哌啶生物碱被发现对各种类型的癌症在体外和体内均具有抗增殖和抗转移作用 .
抗病毒应用
哌啶衍生物已显示出作为抗病毒剂的潜力 . 它们独特的化学结构使它们能够干扰病毒的生命周期,这使得它们成为对抗病毒疾病研究中一个很有希望的领域 .
抗疟疾应用
一些哌啶衍生物已针对其对抗耐氯喹和敏感氯喹的恶性疟原虫菌株的活性进行了测试。 falciparum . 这些化合物有可能有助于开发新的抗疟疾药物 .
抗菌和抗真菌应用
哌啶衍生物也用作抗菌和抗真菌剂 . 它们抑制细菌和真菌生长的能力使其在开发新的抗菌和抗真菌治疗方法中发挥作用 .
镇痛和消炎应用
哌啶衍生物已被用作镇痛和消炎剂 . 它们可以帮助缓解疼痛并减少炎症,这使得它们在治疗关节炎等疾病方面很有价值 .
抗精神病应用
哌啶衍生物已被用作抗精神病药物 . 它们可以帮助控制精神疾病的症状,为开发新的抗精神病药物提供了潜在途径 .
抗凝血应用
作用机制
Target of Action
The primary targets of 4-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for antiproliferative agents .
Mode of Action
4-(Ethoxymethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This inhibition is achieved through binding to the active sites of these targets, thereby preventing their normal function . The specific interactions between the compound and its targets result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 4-(Ethoxymethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation and survival. By inhibiting these pathways, the compound exerts its antiproliferative effects .
Pharmacokinetics
In silico adme/pharmacokinetic analysis was considered for a series of piperine-carboximidamide hybrids , which could provide insights into the pharmacokinetics of 4-(Ethoxymethyl)piperidine-1-carboximidamide.
Result of Action
The molecular and cellular effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide’s action include the inhibition of cell proliferation. This is evidenced by the compound’s antiproliferative activity against four cancer cell lines . The most effective derivatives demonstrated potent anti-CDK2 action, which is more potent than the reference dinaciclib .
生化分析
Biochemical Properties
4-(Ethoxymethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to target enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cells by targeting specific signaling pathways . This compound can alter gene expression profiles, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4-(Ethoxymethyl)piperidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with enzymes like EGFR, BRAF, and CDK2 involves binding to their active sites, leading to inhibition of their catalytic activity . This inhibition disrupts critical signaling pathways, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
4-(Ethoxymethyl)piperidine-1-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells . These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-(Ethoxymethyl)piperidine-1-carboximidamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 4-(Ethoxymethyl)piperidine-1-carboximidamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-(ethoxymethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-3-5-12(6-4-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOCAYMORFWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
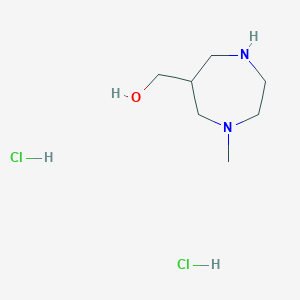
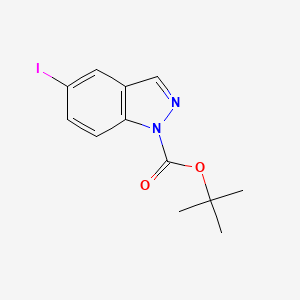

![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
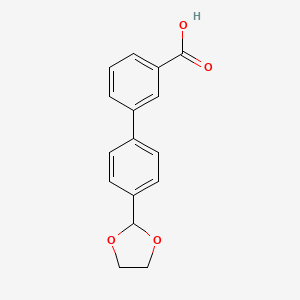
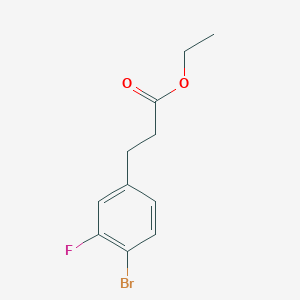
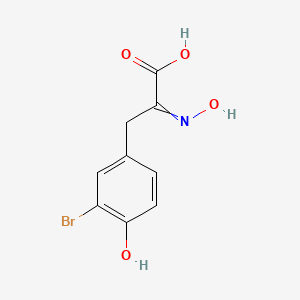
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
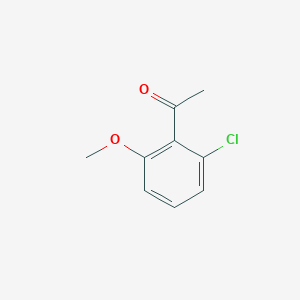
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)
